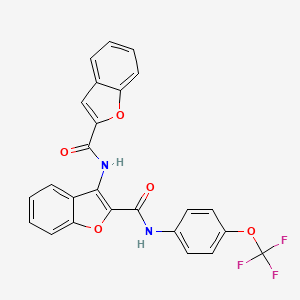

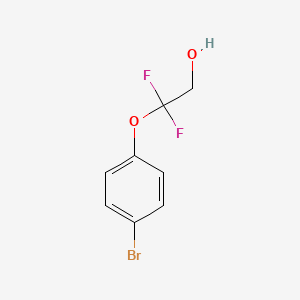

3-(benzofuran-2-carboxamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3-(benzofuran-2-carboxamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide” is a benzofuran derivative. Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are potential natural drug lead compounds .

Synthesis Analysis

Benzofuran compounds can be synthesized by naturally occurring furanone compounds . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring constructed by proton quantum tunneling has not only fewer side reactions, but also high yield, which is conducive to the construction of complex benzofuran ring systems .Molecular Structure Analysis

The heterocyclic compound having a benzofuran ring as a core is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . The broad range of clinical uses of benzofuran derivatives indicate the diverse pharmacological activities of this series of compounds .Chemical Reactions Analysis

The synthesis of benzofuran derivatives involves complex chemical reactions. For example, a series of new potent antiviral benzofuran derivatives can be synthesized by naturally occurring furanone compounds . The solvent used in the reaction has a great influence on the obtained product .科学的研究の応用

Anti-Cancer Activity

Benzofuran derivatives have been extensively studied for their anti-cancer properties. The compound can be synthesized using benzofuran-3-one derivatives as starting materials, which are obtained through various synthetic methods . These derivatives have shown potent activity against human skin cancer cell lines at micromolecular concentrations, indicating their potential as anti-cancer agents .

Analgesic and Antimicrobial Activity

Some benzofuran derivatives, including those similar to our compound of interest, have been synthesized and tested for their analgesic and antimicrobial activities. These compounds have shown significant activity against various bacterial strains such as Staphylococcus aureus, Bacillus subtilis, Klebsiella pneumoniae, and Escherichia coli, as well as against fungal strains like Aspergillus niger and Candida albicans . This suggests that our compound could be explored for similar biological applications.

Computational Chemistry and Drug Design

The design and synthesis of benzofuran derivatives are often guided by computational chemistry tools such as docking and virtual screening. These tools help in predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of the compounds, which are crucial in the development of new lead molecules for drug design .

Natural Drug Lead Compounds

Benzofuran compounds are ubiquitous in nature and have strong biological activities, making them potential natural drug lead compounds. They have been shown to possess anti-tumor, antibacterial, anti-oxidative, and anti-viral activities, which are highly desirable in pharmaceutical research .

Synthesis of Complex Benzofuran Derivatives

Recent advances in chemical synthesis have led to the discovery of novel methods for constructing benzofuran rings. These methods enable the synthesis of difficult-to-prepare polycyclic benzofuran compounds, which could include derivatives of our compound of interest .

Chemosensor for Metal Ions

A benzofuran derivative has been designed and synthesized for the selective detection of Fe³⁺ ions. This chemosensor exhibits a “turn-on” fluorescence enhancement, which could be adapted for environmental monitoring and the detection of metal ions in various samples .

Heterocyclic Compound Research

Benzofuran is a core structural unit in many biologically active natural medicines and synthetic chemical raw materials. The compound we are analyzing could serve as a model for studying the physicochemical properties and biological activities of heterocyclic compounds .

Environmental Monitoring

Given the compound’s potential application as a chemosensor for Fe³⁺ ions, it could be further developed for environmental monitoring purposes. This would involve detecting and quantifying metal ion pollutants in water and soil, contributing to environmental protection efforts .

将来の方向性

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research may focus on discovering novel methods for constructing benzofuran rings and exploring their potential applications in many aspects .

特性

IUPAC Name |

3-(1-benzofuran-2-carbonylamino)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H15F3N2O5/c26-25(27,28)35-16-11-9-15(10-12-16)29-24(32)22-21(17-6-2-4-8-19(17)34-22)30-23(31)20-13-14-5-1-3-7-18(14)33-20/h1-13H,(H,29,32)(H,30,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGGNFBZHCRBYGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC=C(C=C5)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H15F3N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-cyclopentyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2743532.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate](/img/structure/B2743535.png)

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazol-2-amine](/img/structure/B2743538.png)

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-phenylbutan-1-one](/img/structure/B2743542.png)

![N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2743543.png)

![6-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B2743547.png)

![(3As,7aR)-1,3,3a,4,5,6,7,7a-octahydropyrrolo[2,3-c]pyridin-2-one;hydrochloride](/img/structure/B2743548.png)

![N-cyclohexyl-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2743553.png)